molecular formula C13H11NO2S B6389357 3-(3-Methylthiophenyl)isonicotinic acid CAS No. 1261922-25-1

3-(3-Methylthiophenyl)isonicotinic acid

Cat. No.: B6389357
CAS No.: 1261922-25-1
M. Wt: 245.30 g/mol
InChI Key: QAVUYFDSJYXSHJ-UHFFFAOYSA-N
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Description

3-(3-Methylthiophenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a 3-methylthiophenyl substituent at the 3-position of the pyridine ring. The methylthio (-SMe) group introduces steric and electronic effects, influencing the compound’s solubility, acidity, and reactivity.

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUYFDSJYXSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 3-(3-Methylthiophenyl)isonicotinic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylthiophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3-Methylthiophenyl)isonicotinic acid with structurally related isonicotinic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Applications/Notes
3-(3-Methylthiophenyl)isonicotinic acid 3-(3-MeS-C₆H₄) at C3 C₁₃H₁₁NO₂S 245.29 Moderate solubility in polar solvents; enhanced lipophilicity due to -SMe Potential antimicrobial/antitumor agent; under research
2-Chloro-5-(3-methylthiophenyl)isonicotinic acid 2-Cl, 5-(3-MeS-C₆H₄) C₁₃H₁₀ClNO₂S 279.74 Lower solubility due to Cl; increased molecular weight Studied for synthetic accessibility; halogen enhances stability
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid 2-NH-(3-CF₃-C₆H₄) C₁₃H₉F₃N₂O₂ 282.22 High electronegativity (CF₃); strong electron-withdrawing effects Used in metal-organic frameworks (MOFs); potential catalyst or sensor
3-(4-Fluorophenyl)isonicotinic acid 3-(4-F-C₆H₄) at C3 C₁₂H₈FNO₂ 217.20 Improved solubility via F; moderate acidity (pKa ~3.5) Intermediate in fluorinated drug synthesis
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 2-OH, 5-(3-F-C₆H₄) C₁₂H₈FNO₃ 233.20 High solubility (OH group); hydrogen-bonding capability Investigated for antibacterial activity
2-(3-Methoxyphenyl)isonicotinic acid 2-(3-MeO-C₆H₄) at C2 C₁₃H₁₁NO₃ 229.23 Electron-donating (MeO) increases ring electron density Precursor for heterocyclic derivatives

Key Observations :

  • Conversely, electron-donating groups (e.g., -OMe, -SMe) increase ring reactivity toward nucleophiles .
  • Solubility : Hydroxyl (-OH) and fluorine (-F) substituents improve aqueous solubility, whereas lipophilic groups (-SMe, -CF₃) enhance membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~4.5–5.0) is influenced by substituents; electron-withdrawing groups increase acidity (e.g., -CF₃ lowers pKa) .

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